![molecular formula C29H28N4O2 B2832545 1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 915188-90-8](/img/structure/B2832545.png)
1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
The compound “1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It is a derivative of 1-Benzyl-4-piperidone, which is a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step pathways. For instance, a related compound, 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, was synthesized via a multistep pathway starting from 2-phenylindole . Another study revealed a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis . These techniques provide detailed information about the types of bonds, functional groups, and overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds can be complex and varied. For instance, the synthesis of a related compound involved a Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, NMR and HRMS spectra can provide information about the compound’s molecular weight, chemical shifts, and other properties . Analytical TLC can also be used to analyze the compound .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease . Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .
Antioxidant Activity
In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity . This suggests that the compound could potentially be used in antioxidant applications, although further research would be needed to confirm this.
Anticancer Agent
Additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds exhibited strong cytotoxicity . One compound was the most potent one with IC50 values as low as 0.65µM, even more potent than adriamycin, a positive control . Thus, it would be promising for further development as an anticancer agent.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . Although the specific antiviral activity of this compound is not mentioned, it’s possible that it could have similar properties due to its structural similarities with other indole derivatives.
Anti-inflammatory Activity
Some indole derivatives have shown anti-inflammatory and analgesic activities . Again, while the specific compound is not mentioned, it’s possible that it could have similar properties.
Antimicrobial Activity
Indole derivatives have also shown antimicrobial activity . This suggests that the compound could potentially be used in antimicrobial applications, although further research would be needed to confirm this.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with such compounds can vary greatly depending on their structure and properties. Some related compounds have been evaluated for their antimicrobial and anticancer potential, suggesting that they could have therapeutic applications but may also have associated risks .
Future Directions
properties
IUPAC Name |
1-benzyl-4-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c34-27-17-23(19-31(27)18-21-9-2-1-3-10-21)29-30-24-13-5-7-15-26(24)33(29)20-28(35)32-16-8-12-22-11-4-6-14-25(22)32/h1-7,9-11,13-15,23H,8,12,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYDHZKSNPLVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3C5CC(=O)N(C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
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